1-(2,2,2-trifluoroethyl)-1H-indole-2-carboxylic acid

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Unsubstituted indole-2-carboxylic acid fails to deliver the metabolic stability and blood-brain barrier permeability required for CNS-targeted drug discovery. This fluorinated derivative directly resolves those limitations: • ClogP 2.79, optimally positioned within CNS drug space (ClogP 2-4) for improved membrane permeability • Trifluoroethyl group acts as a metabolic blocking group, reducing oxidative metabolism vs. non-fluorinated analogs • C2 carboxylic acid enables facile amide, ester, and hydrazide library synthesis Supplied at 95% purity with full QA documentation. In stock for immediate global dispatch.

Molecular Formula C11H8F3NO2
Molecular Weight 243.18 g/mol
CAS No. 1408390-63-5
Cat. No. B1528736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2,2-trifluoroethyl)-1H-indole-2-carboxylic acid
CAS1408390-63-5
Molecular FormulaC11H8F3NO2
Molecular Weight243.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N2CC(F)(F)F)C(=O)O
InChIInChI=1S/C11H8F3NO2/c12-11(13,14)6-15-8-4-2-1-3-7(8)5-9(15)10(16)17/h1-5H,6H2,(H,16,17)
InChIKeySGHDYKFOYDYTJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,2,2-Trifluoroethyl)indole-2-carboxylic Acid Procurement Guide


1-(2,2,2-Trifluoroethyl)-1H-indole-2-carboxylic acid (CAS 1408390-63-5) is a fluorinated indole derivative featuring a 2,2,2-trifluoroethyl substituent at the N1 position and a carboxylic acid group at the C2 position . This compound serves as a versatile building block in medicinal chemistry and pharmaceutical research, with the trifluoroethyl group enhancing metabolic stability and lipophilicity while the carboxylic acid functionality enables further derivatization into amides, esters, and other bioactive compounds [1]. Its molecular formula is C11H8F3NO2, and its molecular weight is 243.18 g/mol .

1
Fluorinated indole-2-carboxylic acid building block for medicinal chemistry
2
C2-carboxylic acid enables derivatization to amides, esters, and hydrazides
3
Reported trifluoroethyl group supports enhanced lipophilicity and metabolic stability

Why 1-(2,2,2-Trifluoroethyl)indole-2-carboxylic Acid Is Irreplaceable


Generic substitution with unsubstituted indole-2-carboxylic acid (CAS 1477-50-5) or other N-alkyl analogs fails to replicate the unique physicochemical and pharmacokinetic properties conferred by the 2,2,2-trifluoroethyl group. This electron-withdrawing, lipophilic substituent substantially alters the compound's metabolic stability, lipophilicity, and electronic profile compared to its non-fluorinated or methyl-substituted counterparts [1]. The trifluoroethyl group is a well-established bioisostere that enhances membrane permeability and reduces oxidative metabolism, attributes that are absent in simpler N-substituted indole-2-carboxylic acids [2]. Consequently, biological activity, SAR exploration, and downstream synthetic yields observed with this compound cannot be reliably extrapolated to other indole-2-carboxylic acid derivatives.

!
Unsubstituted indole-2-carboxylic acid lacks trifluoroethyl group; ClogP and metabolic stability profile may differ
!
N-methyl or N-ethyl analogs cannot mimic electron-withdrawing effect; SAR exploration may not transfer

Differentiating 1-(2,2,2-Trifluoroethyl)indole-2-carboxylic Acid from Analogs


Enhanced Lipophilicity (ClogP)

The introduction of the 2,2,2-trifluoroethyl group at the N1 position significantly increases lipophilicity compared to unsubstituted indole-2-carboxylic acid. The predicted ClogP for 1-(2,2,2-trifluoroethyl)-1H-indole-2-carboxylic acid is 2.79 ± 0.5, whereas unsubstituted 1H-indole-2-carboxylic acid has a measured ClogP of 1.94 [1]. This difference of approximately +0.85 log units translates to an approximately 7-fold increase in predicted octanol-water partition coefficient, enhancing membrane permeability potential in drug discovery contexts [2].

Lipophilicity (ClogP)
Reported
ClogP 2.79 ± 0.5 vs. 1.94 (unsubstituted); Δ +0.85, ~7× partition increase
Supports CNS-penetrant scaffold design context
Predicted values; experimental confirmation recommended
Medicinal Chemistry Drug Discovery Physicochemical Profiling

Increased Acidity (pKa)

The electron-withdrawing nature of the 2,2,2-trifluoroethyl group lowers the pKa of the carboxylic acid moiety, enhancing acidity relative to non-fluorinated N-alkyl analogs. The predicted pKa of 1-(2,2,2-trifluoroethyl)-1H-indole-2-carboxylic acid is 4.26 ± 0.30 . In contrast, 1-methyl-1H-indole-2-carboxylic acid exhibits a predicted pKa of approximately 4.55, and unsubstituted 1H-indole-2-carboxylic acid has a measured pKa of 4.45 [1]. The lower pKa (~0.2-0.3 units) indicates stronger acidity, which can influence solubility, salt formation, and hydrogen-bonding capacity in biological environments.

Acidity (pKa)
Reported
pKa 4.26 ± 0.30 vs. 4.45 (unsubstituted) and ~4.55 (1-methyl analog)
Lower pKa may influence ionization and salt formation
Predicted values; confirm experimentally for formulation
Medicinal Chemistry Reactivity pKa Modulation

Fluorine Content and Metabolic Stability

The molecular weight of 1-(2,2,2-trifluoroethyl)-1H-indole-2-carboxylic acid is 243.18 g/mol, containing three fluorine atoms (F% = 23.4% by weight) . In comparison, unsubstituted 1H-indole-2-carboxylic acid has a molecular weight of 161.16 g/mol and contains zero fluorine atoms [1]. The presence of fluorine is strongly correlated with enhanced metabolic stability due to the strength of the C-F bond and the electron-withdrawing effect that reduces susceptibility to cytochrome P450-mediated oxidation. In a class-level analysis of indole-2-carboxylic acid derivatives, fluorinated analogs consistently demonstrate prolonged half-lives in microsomal stability assays; for example, 5-fluoro-indole-2-carboxylic acid exhibits a 2.3-fold increase in t1/2 compared to the parent compound in human liver microsomes [2].

Fluorine content & stability
Class-level
MW 243.18 g/mol, 3 F (23.4% w/w); vs. unsubstituted MW 161.16, 0 F
Supports metabolic stability screening; fluorine correlates with prolonged t½
Class-level inference from indole-2-carboxylic acid analogs
Medicinal Chemistry Metabolic Stability Fluorine Chemistry

Purity Specification and Storage Requirements

Commercial sources of 1-(2,2,2-trifluoroethyl)-1H-indole-2-carboxylic acid consistently specify a minimum purity of 95% (HPLC) . This specification is identical to that offered for many in-class building blocks such as 1-methyl-1H-indole-2-carboxylic acid (also 95% minimum). However, this compound requires storage at -20°C for long-term stability (1-2 years) compared to room temperature storage for non-fluorinated analogs, reflecting the increased sensitivity of the fluorinated scaffold to degradation under ambient conditions [1]. The defined storage condition (-20°C) is essential for maintaining lot-to-lot consistency in research applications.

Purity & storage
Specification review
≥95% (HPLC); Storage at -20°C (1-2 years)
Cold storage required for lot consistency
Unsubstituted analog stored at room temperature
Procurement Quality Assurance Reproducibility

Research Applications for 1-(2,2,2-Trifluoroethyl)indole-2-carboxylic Acid


CNS-Penetrant Drug Scaffold

The enhanced lipophilicity (ClogP 2.79) conferred by the trifluoroethyl group makes this compound an excellent starting point for designing central nervous system (CNS)-targeted agents. The ~0.85 log unit increase in ClogP relative to unsubstituted indole-2-carboxylic acid aligns with optimal CNS drug space (ClogP 2-4) and improves predicted blood-brain barrier permeability [1]. This scaffold is particularly valuable for medicinal chemistry teams pursuing neurological targets where membrane permeability is a key optimization parameter.

SAR Library Precursor

The carboxylic acid functionality at the C2 position enables facile derivatization into amides, esters, and hydrazides, allowing systematic exploration of the pharmacophore space around the N1-trifluoroethyl indole core [2]. The distinct electronic and steric properties of the trifluoroethyl group differentiate this scaffold from methyl or ethyl analogs, providing SAR data that cannot be extrapolated from simpler N-alkyl series. Researchers can generate focused compound libraries to probe the impact of fluorine substitution on target engagement and selectivity.

Fluorinated Building Block

With three fluorine atoms (23.4% by weight) and a molecular weight of 243.18 g/mol, this compound serves as a valuable fluorinated building block in synthetic chemistry workflows . Its defined physicochemical properties (pKa 4.26, ClogP 2.79) and commercial availability at 95% purity make it suitable for use as an intermediate in the synthesis of more complex fluorinated molecules, including potential PET tracer precursors and 19F NMR probes.

Metabolic Stability Benchmarking

The trifluoroethyl substituent is a known metabolic blocking group that reduces oxidative metabolism. This compound can serve as a benchmark or comparator in microsomal stability assays when evaluating novel indole-based inhibitors [3]. Class-level data indicates that fluorinated indole-2-carboxylic acids exhibit prolonged half-lives compared to non-fluorinated counterparts; this compound provides a well-characterized, commercially available reference standard for such comparative studies.

Application
Selection Property
Validation Focus
CNS-penetrant scaffold research
Predicted ClogP within CNS drug-like range
Permeability and BBB model endpoint assays
SAR library precursor
C2-carboxylic acid derivatization handle
Amide/ester SAR around N1-trifluoroethyl indole
Fluorinated building block
Defined physicochemical profile (reported)
Synthesis of fluorinated probes (e.g., 19F NMR)
Metabolic stability benchmarking
Trifluoroethyl as metabolic blocking group
Microsomal stability and CYP inhibition assays

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